

Application Notes and Protocols: ^1H and ^{13}C NMR Chemical Shifts of 3-Epiglochidiol

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Compound of Interest

Compound Name: 3-Epiglochidiol

Cat. No.: B14794839

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Introduction

3-Epiglochidiol, a lupane-type pentacyclic triterpenoid, is a natural product isolated from various plant species, notably from the genus Glochidion. Triterpenoids are a diverse class of compounds with a wide range of reported biological activities, making them of significant interest in pharmacology and drug development. The precise structural elucidation of these complex molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the structure and stereochemistry of such natural products. This document provides the detailed ^1H and ^{13}C NMR chemical shifts for **3-Epiglochidiol**, along with a standard protocol for sample preparation and data acquisition.

Chemical Structure

3-Epiglochidiol is an isomer of glochidiol, with the key stereochemical difference being the orientation of the hydroxyl group at the C-3 position. In **3-Epiglochidiol**, this hydroxyl group is in an axial orientation (α -configuration), whereas in glochidiol it is equatorial (β -configuration). This seemingly minor difference results in distinct chemical shifts in their respective NMR spectra, particularly for the A-ring carbons and protons. The compound is also known in scientific literature as 3-epi-lupeol.

^1H and ^{13}C NMR Chemical Shift Data

The ^1H and ^{13}C NMR spectral data for **3-Epiglochidiol**, recorded in CDCl_3 , are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Chemical Shift Data of 3-Epiglochidiol (in CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	3.19	dd	11.5, 4.5
29a	4.68	d	2.5
29b	4.56	d	2.5
19	2.38	m	
23	0.76	s	
24	0.83	s	
25	0.97	s	
26	1.03	s	
27	0.94	s	
28	0.79	s	
30	1.68	s	

Note: The signals for other protons of the triterpenoid skeleton typically appear as complex multiplets in the region of 0.70-2.20 ppm.

Table 2: ^{13}C NMR Chemical Shift Data of 3-Epiglochidiol (in CDCl_3)

Position	Chemical Shift (δ , ppm)	Position	Chemical Shift (δ , ppm)
1	38.7	16	35.6
2	27.4	17	43.0
3	79.0	18	48.3
4	38.9	19	48.0
5	55.3	20	150.9
6	18.3	21	29.8
7	34.2	22	40.0
8	40.8	23	28.0
9	50.4	24	15.4
10	37.2	25	16.1
11	20.9	26	16.0
12	25.1	27	14.5
13	38.0	28	18.0
14	42.8	29	109.3
15	27.4	30	19.3

Experimental Protocols

Isolation of 3-Epiglochidiol

A general protocol for the isolation of **3-Epiglochidiol** from a plant source, such as the leaves or bark of a Glochidion species, is outlined below. This protocol may require optimization based on the specific plant material and the abundance of the target compound.

Caption: Workflow for the isolation of **3-Epiglochidiol**.

NMR Sample Preparation and Data Acquisition

1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified **3-Epiglochidiol**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3). For quantitative NMR, the use of an internal standard with a known concentration is recommended.
- Transfer the solution to a 5 mm NMR tube.

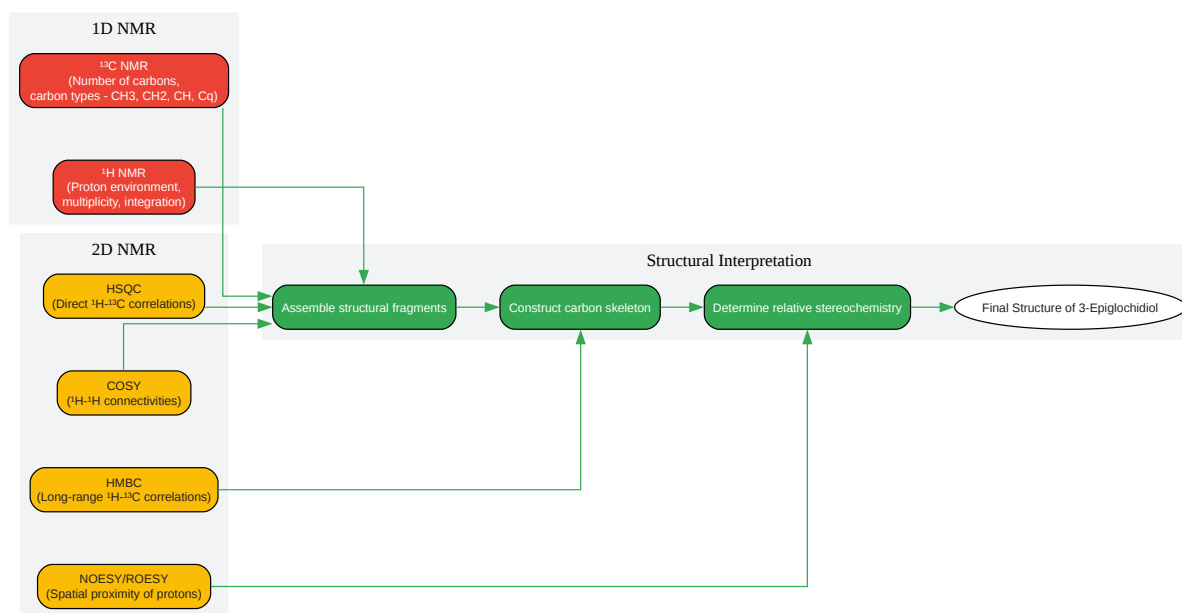
2. NMR Data Acquisition:

- The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Spectroscopy:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
- ^{13}C NMR Spectroscopy:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal averaging (e.g., 1024 or more).
- 2D NMR Spectroscopy (for structural confirmation):
 - To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended. These include:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for establishing the connectivity of the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

Logical Relationship for Structure Elucidation

The process of elucidating the structure of **3-Epiglochidiol** using NMR data follows a logical progression, integrating information from various NMR experiments.



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Caption: Logical workflow for NMR-based structure elucidation.

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